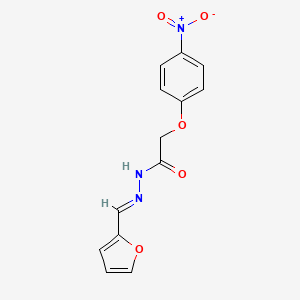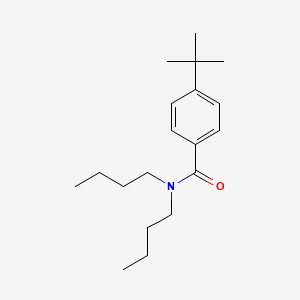![molecular formula C14H14N2O2S B11979215 N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide](/img/structure/B11979215.png)
N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-thiophenecarbohydrazide . The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent
Chemical Reactions Analysis
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
N’-[1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide: This compound has a similar structure but contains a pyrazine ring instead of a thiophene ring.
N’-[1-(4-hydroxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide: This compound includes a quinoline ring, which imparts different chemical properties.
N’-[1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This compound features a pyrrole ring, leading to distinct reactivity.
The uniqueness of N’-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide lies in its thiophene ring, which can participate in various chemical reactions and contribute to its potential biological activities .
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-12(10-5-7-11(17)8-6-10)15-16-14(18)13-4-3-9-19-13/h3-9,17H,2H2,1H3,(H,16,18)/b15-12+ |
InChI Key |
RXYPPIDPCJXPJX-NTCAYCPXSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979148.png)
![2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B11979156.png)
![Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979159.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979166.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11979169.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11979177.png)

![4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B11979182.png)
![7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979187.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979200.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11979207.png)
